molecular formula C5H8N2O2 B6236719 (5S)-5-ethylimidazolidine-2,4-dione CAS No. 525599-49-9

(5S)-5-ethylimidazolidine-2,4-dione

Cat. No.: B6236719
CAS No.: 525599-49-9
M. Wt: 128.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-ethylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of an ethyl group at the 5th position of the imidazolidine ring. Imidazolidine-2,4-diones are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-ethylimidazolidine-2,4-dione typically involves the reaction of ethylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. The reaction conditions generally include a temperature range of 50-100°C and a reaction time of 2-4 hours.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is common to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-ethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazolidine derivatives.

    Substitution: The ethyl group at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at room temperature.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles like amines and thiols are used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various imidazolidine-2,4-dione derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

(5S)-5-ethylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5S)-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5S)-5-methylimidazolidine-2,4-dione
  • (5S)-5-iododihydro-2,4(1H,3H)-pyrimidinedione

Uniqueness

(5S)-5-ethylimidazolidine-2,4-dione is unique due to the presence of the ethyl group at the 5th position, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

525599-49-9

Molecular Formula

C5H8N2O2

Molecular Weight

128.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.